molecular formula C20H22N4O5S B2732554 4-(diethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-82-8

4-(diethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2732554
CAS RN: 533869-82-8
M. Wt: 430.48
InChI Key: AXFWWQXJTPZTMJ-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and cancer research. This compound is known for its unique chemical properties and mechanism of action, which make it an attractive candidate for further investigation.

Scientific Research Applications

Synthesis and Biological Activity

4-(Diethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, along with its derivatives, plays a significant role in the realm of medicinal chemistry due to its involvement in the synthesis of compounds with potential biological activities. A study highlighted the synthesis of 4-substituted aminomethyl-2-(4'diethylsulphonamide phenyl)-l,3,4-oxadiazolin-5-thiones, indicating the compound's significance in creating structures with potential biological functions. These compounds were subjected to screenings for their biological activities, underscoring the chemical's role in the discovery of new therapeutic agents (Havaldar & Khatri, 2006).

Photophysical Properties and Applications

The compound's derivatives have been explored for their photophysical properties, which are critical for developing fluorescent materials. Research into N-2-Aryl-1,2,3-Triazoles, closely related chemical structures, has shown potential for applications in fluorescence due to their blue and green emission properties. This area of study opens up possibilities for using derivatives of the compound in optical materials and sensors, highlighting its versatility beyond biological activity (Padalkar et al., 2015).

Antimicrobial and Antidiabetic Activities

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. For instance, compounds with modifications in the 1,3,4-oxadiazole structure have shown promise against various bacterial strains, indicating the compound's utility in developing new antimicrobials (Aghekyan et al., 2020). Additionally, novel dihydropyrimidine derivatives, incorporating elements of the chemical's structure, have been investigated for antidiabetic properties through in vitro screenings, further exemplifying its broad pharmacological applicability (Lalpara et al., 2021).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-4-24(5-2)30(26,27)17-11-9-14(10-12-17)18(25)21-20-23-22-19(29-20)15-7-6-8-16(13-15)28-3/h6-13H,4-5H2,1-3H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFWWQXJTPZTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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